molecular formula C15H20ClNO2 B295036 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate

1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate

Cat. No.: B295036
M. Wt: 281.78 g/mol
InChI Key: GYPYGHLVRFWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate is a chemical compound that features a piperidine ring attached to a propan-2-yl group, which is further connected to a 2-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate typically involves the reaction of 1-(Piperidin-1-yl)propan-2-ol with 2-chlorobenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate is unique due to the presence of the chlorine atom at the 2-position of the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate

InChI

InChI=1S/C15H20ClNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3

InChI Key

GYPYGHLVRFWZAF-UHFFFAOYSA-N

SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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